2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, a piperidinyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized through the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an intermediate compound.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-2-methylpropanamide: Lacks the piperidinyl group.
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13-7-6-8-16(14(13)2)22-18(3,4)17(21)19-15-9-11-20(5)12-10-15/h6-8,15H,9-12H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSNKGAHAKSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C(=O)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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